molecular formula C13H16O4 B13031608 Ethyl 3-phenyl-1,4-dioxane-2-carboxylate

Ethyl 3-phenyl-1,4-dioxane-2-carboxylate

Cat. No.: B13031608
M. Wt: 236.26 g/mol
InChI Key: AZBRMQHBGBXAAL-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1,4-dioxane-2-carboxylate is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This particular compound features a phenyl group attached to the dioxane ring, making it a unique and interesting molecule for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1,4-dioxane-2-carboxylate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with more efficient catalysts and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenyl-1,4-dioxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-phenyl-1,4-dioxane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-1,4-dioxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-phenyl-1,4-dioxane-2-carboxylate is unique due to its combination of a dioxane ring with a phenyl group and an ester functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 3-phenyl-1,4-dioxane-2-carboxylate

InChI

InChI=1S/C13H16O4/c1-2-15-13(14)12-11(16-8-9-17-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3

InChI Key

AZBRMQHBGBXAAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OCCO1)C2=CC=CC=C2

Origin of Product

United States

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